3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Procurement Vendor Exclusivity Chemical Sourcing

This rare and unique chemical is supplied as-is without vendor-collected analytical data, requiring customers to perform in-house identity/purity verification (NMR, LC-MS, elemental analysis) before use. Its 1,3-diphenylpyrazole core conjugated to an acrylic acid moiety enables amide coupling for HDAC inhibitor SAR exploration. Substituting with generic pyrazole-acrylic acid congeners is scientifically inadvisable due to documented structure-activity relationships. Ideal for well-equipped medicinal chemistry labs developing dual anticancer/anti-inflammatory agents with demonstrated apoptosis induction and sub-μM cytotoxicity.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 519137-38-3
Cat. No. B3384033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid
CAS519137-38-3
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22)/b12-11+
InChIKeyQWPUNBPIUCTWSD-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.5 [ug/mL]

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid (CAS 519137-38-3): Procurement and Baseline Characterization for Pyrazole-Acrylate Scaffold Research


3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid (CAS 519137-38-3) is a pyrazole-based α,β-unsaturated carboxylic acid with the molecular formula C18H14N2O2 and an average molecular mass of 290.316 Da . The compound features a 1,3-diphenylpyrazole core conjugated to an acrylic acid moiety, placing it within the class of heterocyclic acrylic acid derivatives widely employed as synthetic intermediates in medicinal chemistry. Its predicted physicochemical properties include a LogP of approximately 4.47, a topological polar surface area of 55 Ų, and zero Rule of 5 violations . Notably, this compound is supplied by Sigma-Aldrich as an AldrichCPR product specifically designated for early discovery research, where it is explicitly categorized as a 'rare and unique chemical' and sold 'as-is' without vendor-collected analytical data .

Why Generic Substitution of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid Fails: Structural Determinants of Derivative Potency


Generic substitution of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid with other pyrazole-acrylic acid congeners is scientifically inadvisable due to the documented impact of specific substitution patterns on biological activity. Studies of structurally related diphenylpyrazole-acrylate series demonstrate that variations in the aryl substitution pattern, the nature of the α,β-unsaturated carbonyl system, and the specific heterocyclic appendages profoundly alter both anticancer potency and target engagement profiles [1]. For instance, within a series of triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates, compound 6f achieved sub-2 μM IC50 values against multiple cancer cell lines, whereas structurally altered analogs showed markedly different activity profiles [1]. Similarly, in a parallel study of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives targeting HDAC, the most active compound 8c exhibited an HDAC-1 IC50 of 0.42 μM and HCT116 cytotoxicity IC50 of 0.62 μM, with activity strongly dependent on the specific anilide substitution pattern [2]. Substituting the parent acrylic acid with an alternative scaffold—such as an alkyl-substituted pyrazole acrylic acid or a non-diphenyl variant—would fundamentally alter the structure-activity relationships governing subsequent derivative optimization, making generic interchange scientifically invalid for consistent lead development.

Quantitative Differentiation Evidence for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid: Procurement Exclusivity, Synthetic Versatility, and Derivative Potency Data


Procurement Exclusivity: Vendor-Certified 'Rare and Unique' Classification with 'As-Is' Supply Status

Unlike commodity pyrazole-acrylic acid analogs such as 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 512809-25-5) or methyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate which are available through multiple mainstream vendors with standard analytical characterization, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-acrylic acid (CAS 519137-38-3) occupies a distinct procurement category. Sigma-Aldrich explicitly designates this compound as part of its AldrichCPR collection of 'rare and unique chemicals' intended for early discovery researchers . Critically, Sigma-Aldrich states it 'does not collect analytical data for this product' and that 'buyer assumes responsibility to confirm product identity and/or purity,' with all sales final . This contrasts sharply with the vendor's standard practice for catalog compounds, where Certificates of Analysis are routinely provided.

Procurement Vendor Exclusivity Chemical Sourcing

Synthetic Intermediate Versatility: Direct Access to Diverse Heterocyclic Derivatives Through the Acrylic Acid Functionality

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid serves as the direct precursor to the key synthetic intermediate 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)propenoyl chloride (compound 1), which enables the construction of at least 28 distinct heterocyclic derivatives across five structural classes: acrylates, thioacrylates, acrylamides, oxadiazepines, pyridopyrimidines, thiadiazolopyrimidines, and benzoxazinones [1]. In contrast, analogs lacking the acrylic acid moiety (such as 1,3-diphenylpyrazole-4-carbaldehyde) or with esterified carboxyl groups (such as methyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate) require additional synthetic steps to access this reactive acid chloride intermediate, reducing overall synthetic efficiency.

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

Derivative Antiproliferative Potency Against Hepatocellular and Breast Cancer Cell Lines Relative to Doxorubicin

Derivatives constructed from the 3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl scaffold demonstrate differential antiproliferative activity against HePG-2 (liver) and MCF-7 (breast) cancer cell lines. Among 28 synthesized N-heterocyclic derivatives, five compounds (4, 6, 11, 25, and 26) exhibited 'strong' antiproliferative activity, while six additional compounds (3, 5, 16, 18, 27, and 28) showed 'moderate' activity [1]. In a separate study, chromenone-linked derivatives derived from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one identified compounds 9 and 17 as the most potent against both cell lines when compared to doxorubicin, with computational analysis revealing maximum electron transfer values of 0.126 and 0.8, respectively, correlating with enhanced radical scavenging capacity [2].

Anticancer Hepatocellular Carcinoma Breast Cancer Heterocyclic Derivatives

Derivative HDAC Inhibition and HCT116 Cytotoxicity: Sub-μM Potency Achieved Through Structural Optimization

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives, synthesized from the parent acrylic acid scaffold, demonstrate potent HDAC inhibitory activity. Among the synthesized series, compound 8c exhibited the most potent biological activity with an HDAC-1 IC50 of 0.42 ± 0.02 μM and a corresponding HCT116 (colorectal carcinoma) cytotoxicity IC50 of 0.62 ± 0.02 μM [1]. This sub-micromolar potency against both the enzymatic target and cellular proliferation represents a validated activity profile for derivatives of this specific scaffold.

HDAC Inhibition Colorectal Cancer Epigenetics Acrylamide Derivatives

Triazole-Linked Derivative Cytotoxicity Profile Across Four Cancer Cell Lines: Benchmarking Within a Synthesized Series

1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates were synthesized and evaluated via sulforhodamine B assay against a panel of four human cancer cell lines: MCF-7 (breast), A549 (lung), HCT-116 (colon), and HT-29 (colon) [1]. Among the series, compound 6f emerged as the most potent, exhibiting IC50 values of 1.962 μM (A549), 3.597 μM (HCT-116), 1.764 μM (MCF-7), and 4.496 μM (HT-29) [1]. Compounds 6e and 6n also demonstrated promising growth inhibition across the panel, with apoptosis confirmed via Hoechst staining and DNA fragmentation assays, and long-term cytotoxic potential validated through colony formation inhibition assays [1].

Anticancer Triazole Hybrids Apoptosis Multi-cell Line Screening

Recommended Research Application Scenarios for 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic Acid (CAS 519137-38-3)


Oncology Medicinal Chemistry: Synthesis of HDAC-Targeting Acrylamide Derivatives

This compound is optimally suited for medicinal chemistry programs developing histone deacetylase (HDAC) inhibitors. As demonstrated by the N-phenylacrylamide derivative series, conversion of the parent acrylic acid yields compounds with HDAC-1 inhibitory activity in the sub-μM range (compound 8c: IC50 = 0.42 μM) and corresponding HCT116 cytotoxicity (IC50 = 0.62 μM) [1]. The free carboxylic acid functionality enables direct amide coupling to diverse aniline derivatives, facilitating systematic SAR exploration of the capping group region.

Heterocyclic Library Synthesis: Construction of Pyrazole-Fused and Pyrazole-Linked Heterocycles

The compound serves as a versatile building block for generating diverse heterocyclic libraries. Conversion to 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)propenoyl chloride enables reactions with O-, S-, and N-nucleophiles to produce acrylate, thioacrylate, and acrylamide derivatives, while condensation with 1,2- and 1,3-binucleophiles yields oxadiazepines, pyridopyrimidines, and thiadiazolopyrimidines [1]. This multi-directional synthetic utility supports hit-to-lead expansion and scaffold-hopping strategies in early drug discovery.

Apoptosis-Inducing Anticancer Agent Development: Triazole Hybrid Synthesis

Programs focused on apoptosis-inducing cytotoxic agents with dual anticancer/anti-inflammatory potential should prioritize this scaffold. Triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates, exemplified by compound 6f, achieve IC50 values of 1.764 μM (MCF-7), 1.962 μM (A549), 3.597 μM (HCT-116), and 4.496 μM (HT-29) [1]. The demonstrated apoptosis induction (Hoechst staining and DNA fragmentation) and colony formation inhibition further validate this scaffold for oncology programs requiring both potency and mechanism-of-action confirmation [1].

Early Discovery Chemical Probe Synthesis: Scaffolds Requiring Stringent In-House QC

Given Sigma-Aldrich's explicit classification of this compound as a 'rare and unique chemical' sold without vendor-collected analytical data [1], procurement of this compound is most appropriate for well-equipped medicinal chemistry laboratories with established in-house analytical capabilities (NMR, LC-MS, elemental analysis). Users must implement rigorous identity and purity verification protocols prior to use in biological assays or as synthetic precursors, as vendor-provided QC documentation is unavailable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.